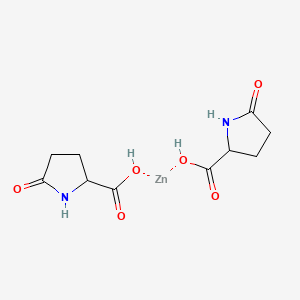

Bis(5-oxo-DL-prolinato-N1,O2)zinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(5-oxo-DL-prolinato-N1,O2)zinc, also known as zinc pyrrolidone carboxylate, is a metal-organic compound with the chemical formula C10H14N2O6Zn. It is a white to pale yellow crystalline solid that is soluble in water and most organic solvents. This compound is known for its applications in various fields, including organic synthesis, catalysis, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(5-oxo-DL-prolinato-N1,O2)zinc is typically synthesized through coordination reactions or organic synthesis reactions. One common method involves the reaction of L-pyrrolidone carboxylic acid with zinc carbonate or basic zinc carbonate in an aqueous medium at temperatures ranging from 0 to 100°C. The reaction mixture is then cooled to allow the product to crystallize, followed by filtration, washing, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis(5-oxo-DL-prolinato-N1,O2)zinc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .

Scientific Research Applications

Bis(5-oxo-DL-prolinato-N1,O2)zinc has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has applications in biological studies, particularly in the study of zinc’s role in biological systems.

Medicine: It is used in dermatological formulations for its anti-acne properties, as it helps regulate sebum production and has antibacterial effects.

Mechanism of Action

The mechanism of action of bis(5-oxo-DL-prolinato-N1,O2)zinc involves its interaction with molecular targets and pathways in biological systems. In dermatological applications, the compound helps regulate sebum production by interacting with sebaceous glands. It also exhibits antibacterial properties by disrupting the cell membranes of bacteria, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

- Zinc acetate

- Zinc gluconate

- Zinc sulfate

- Zinc oxide

Comparison

Compared to other zinc compounds, bis(5-oxo-DL-prolinato-N1,O2)zinc is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in water and organic solvents, and specific biological activities. For instance, while zinc oxide is primarily used for its UV-blocking properties in sunscreens, this compound is favored in dermatological applications for its sebum-regulating and antibacterial effects .

Biological Activity

Bis(5-oxo-DL-prolinato-N1,O2)zinc is a coordination complex that has garnered attention in various biological and chemical research fields due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of zinc coordinated with two 5-oxo-DL-proline ligands. This chelation enhances the stability of the compound and mimics the active sites of certain enzymes, making it a valuable model for studying zinc's role in biological systems . The compound exhibits enhanced solubility in both water and organic solvents compared to other zinc compounds, which contributes to its biological applicability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sebum Regulation : In dermatological applications, this compound regulates sebum production by interacting with sebaceous glands, which is crucial for managing acne.

- Antibacterial Effects : It disrupts bacterial cell membranes, inhibiting their growth and proliferation. This property is particularly beneficial in treating skin infections .

- Zinc Bioavailability : The compound enhances zinc bioavailability in biological systems, facilitating various enzymatic reactions where zinc acts as a cofactor .

Biological Activity Data

The following table summarizes key biological activities and applications of this compound:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Acne Treatment Study : A clinical trial demonstrated that topical application of formulations containing this compound significantly reduced acne lesions compared to placebo treatments. The study highlighted its efficacy in regulating sebum production and exhibiting antibacterial properties against Propionibacterium acnes.

- Zinc Bioavailability Research : Research indicated that this compound enhances zinc absorption in intestinal cells compared to other zinc salts. This study utilized animal models to assess the bioavailability and subsequent physiological effects on growth and immune function.

- In Vitro Antibacterial Assays : Laboratory tests revealed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell lysis.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other zinc compounds:

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Antibacterial, sebum regulation | Acne treatment, dermatology |

| Zinc oxide | Moderate | UV protection | Sunscreens |

| Zinc sulfate | Low | Nutritional supplement | Dietary supplements |

| Zinc acetate | Moderate | Wound healing | Medical formulations |

Properties

CAS No. |

68107-75-5 |

|---|---|

Molecular Formula |

C10H14N2O6Zn |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

5-oxopyrrolidine-2-carboxylic acid;zinc |

InChI |

InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |

InChI Key |

QPSRGCPRSIPBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.